ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate
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Overview
Description
ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the benzhydrylideneamino group, followed by the introduction of the 2,5-dichlorothiophen-3-yl moiety. The final step involves esterification to form the ethyl ester. Common reagents used in these reactions include benzaldehyde derivatives, thiophene derivatives, and ethylating agents. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it can undergo.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(benzylideneamino)-3-(2,5-dichlorothiophen-3-yl)propanoate
- Ethyl 2-(benzhydrylideneamino)-3-(2,5-dichlorothiophen-3-yl)butanoate
- Ethyl 2-(benzhydrylideneamino)-3-(2,5-dichlorothiophen-3-yl)pentanoate
Uniqueness
ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate stands out due to its specific combination of aromatic and heterocyclic elements, which confer unique chemical reactivity and potential applications. Its dichlorothiophene moiety adds to its versatility and makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
ethyl 2-(benzhydrylideneamino)-3-(2,5-dichlorothiophen-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO2S/c1-2-27-22(26)18(13-17-14-19(23)28-21(17)24)25-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTADDUCBKREES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(SC(=C1)Cl)Cl)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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